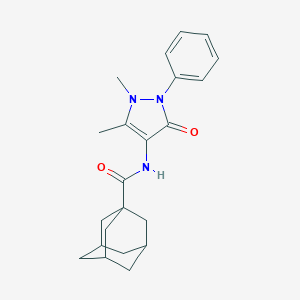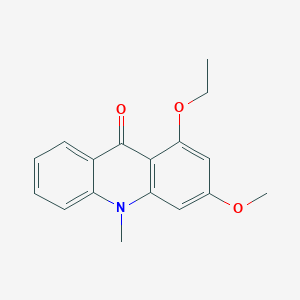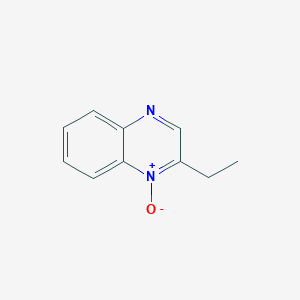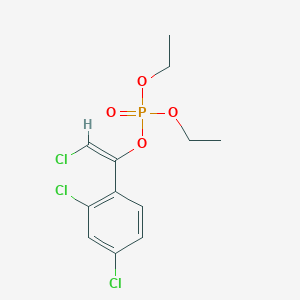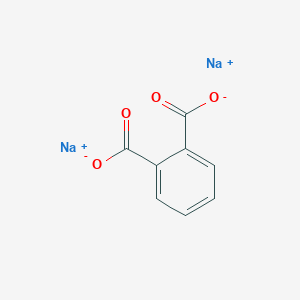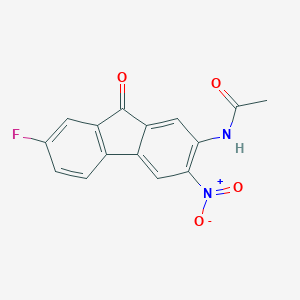
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea, also known as CCNU, is a chemotherapy drug used in the treatment of various types of cancer. CCNU is a member of the nitrosourea family of drugs and has been shown to be effective in the treatment of brain tumors, lymphomas, and lung cancer.
Mecanismo De Acción
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea works by damaging the DNA of cancer cells, which prevents them from dividing and growing. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea forms cross-links between DNA strands, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has been shown to have a number of biochemical and physiological effects on the body. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can cause bone marrow suppression, which can lead to decreased white blood cell counts. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can also cause liver toxicity and gastrointestinal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is a useful tool in laboratory experiments because of its ability to damage DNA. However, 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can also be toxic to cells and can cause side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea. One area of research is the development of new formulations of 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea that may be more effective in the treatment of cancer. Another area of research is the development of new drugs that work in a similar way to 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea but may have fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea and how it interacts with cancer cells.
Métodos De Síntesis
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is synthesized through the reaction of 1,3-dimethylurea with 2-chloroethyl isocyanate in the presence of a base. The resulting product is then treated with nitrous acid to form the final compound.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has been extensively studied for its effectiveness in the treatment of various types of cancer. Research has shown that 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is effective in the treatment of brain tumors, lymphomas, and lung cancer. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has also been shown to be effective in combination with other chemotherapy drugs.
Propiedades
Número CAS |
16813-41-5 |
|---|---|
Nombre del producto |
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea |
Fórmula molecular |
C5H11ClN4O2 |
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H11ClN4O2/c1-7-4(11)9-10-5(12)8-3-2-6/h2-3H2,1H3,(H2,7,9,11)(H2,8,10,12) |
Clave InChI |
FBEHXFQFBLYAOC-UHFFFAOYSA-N |
SMILES |
CNC(=O)NNC(=O)NCCCl |
SMILES canónico |
CNC(=O)NNC(=O)NCCCl |
Sinónimos |
Biurea, 1-(2-chloroethyl)-6-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)


